N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide
Description
This compound is a pyridazinone derivative featuring a substituted acetamide side chain. Its core structure includes a 1,6-dihydropyridazin-6-one ring system linked to a 4-methylphenyl group at position 3. A propyl chain extends from the pyridazinone nitrogen, terminating in a 2-[3-(trifluoromethyl)phenoxy]acetamide moiety.
Properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c1-16-6-8-17(9-7-16)20-10-11-22(31)29(28-20)13-3-12-27-21(30)15-32-19-5-2-4-18(14-19)23(24,25)26/h2,4-11,14H,3,12-13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGOBXFGAHHFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide is a complex organic compound with potential pharmaceutical applications. Its unique structure, featuring a pyridazine core and various functional groups, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.4 g/mol. The compound's structure includes a trifluoromethyl group, which has been shown to enhance biological activity in various contexts, particularly in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and bioavailability, allowing for better receptor binding and modulation of enzyme activity. The pyridazine ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to protein targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase enzymes (COX), which play a key role in the inflammatory process .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds within the same chemical family:
- Antimicrobial Screening : A related pyridazine derivative was tested against multiple bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), showing varying degrees of antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were determined, indicating significant potential for further development as an antimicrobial agent .
- Inhibition Studies : In vitro assays demonstrated that compounds with trifluoromethyl substitutions significantly inhibited 5-hydroxytryptamine (5-HT) uptake compared to non-fluorinated analogs. This suggests enhanced potency due to structural modifications .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of this compound towards various enzyme targets, suggesting favorable interactions that could be exploited in drug design .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyridazinones, including this compound, exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Thyroid Hormone Receptor Modulation : The compound's structural similarity to known thyroid hormone receptor modulators suggests potential applications in modulating thyroid hormone activity. Specific analogs have demonstrated selectivity for the thyroid hormone receptor β (THR-β), which is crucial for treating dyslipidemia without affecting THR-α, thereby minimizing cardiac side effects .
- Anti-inflammatory Properties : Some studies have pointed to the anti-inflammatory effects of similar pyridazinone compounds, suggesting that this compound may also exhibit such properties. This could be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridazinone derivatives showed that N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-[3-(trifluoromethyl)phenoxy]acetamide exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was identified as the activation of intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation.
Case Study 2: Thyroid Hormone Modulation
In a preclinical trial involving rats, a related compound demonstrated a marked reduction in LDL cholesterol levels while maintaining normal thyroid function. This study highlighted the potential for developing a new class of lipid-lowering agents with fewer side effects compared to traditional statins .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Side Chain Diversity: The target compound’s propyl-linked trifluoromethylphenoxyacetamide contrasts with the peptide-like backbone and dimethylphenoxy groups in compounds, which may influence receptor binding kinetics .
Physicochemical and Pharmacological Comparisons
Table 2: Hypothetical Property Comparison (Based on Structural Analysis)
Pharmacological Notes:
- Trifluoromethyl Impact: The CF₃ group in the target compound may enhance membrane permeability compared to the methyl or dimethylphenoxy groups in analogs, though specific activity data are absent in the provided evidence .
- Pyridazinone vs. Pyrimidinone: The pyridazinone ring (6-membered, two adjacent nitrogen atoms) may confer different electronic properties compared to the pyrimidinone systems in compounds, affecting binding to targets like kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
